4-Chlorophenylhydrazine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Organic Synthesis:

4-Chlorophenylhydrazine is primarily used as a building block in the synthesis of various organic compounds, including pharmaceuticals, dyes, and pesticides. Its ability to form specific bonds with other molecules makes it a valuable tool for organic chemists.

Source

[National Center for Biotechnology Information. PubChem Compound Summary for 4-Chlorophenylhydrazine. ]

Analytical Chemistry:

4-Chlorophenylhydrazine can be used as an analytical reagent for the detection and identification of certain carbonyl compounds (compounds containing a carbon-oxygen double bond). It reacts with these compounds to form characteristic derivatives that can be easily identified using various spectroscopic techniques.

Source

[Sigma-Aldrich. 4-Chlorophenylhydrazine 98% 1073-70-7. ]

Research on Biological Activity:

Source

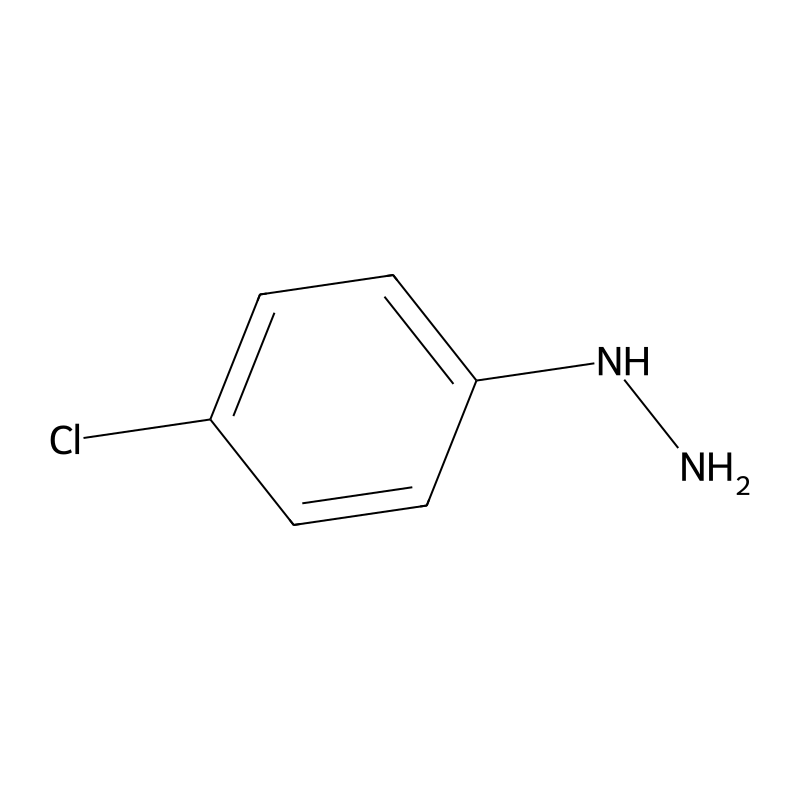

4-Chlorophenylhydrazine is an organic compound with the molecular formula CHClN. It is characterized by the presence of a chlorophenyl group attached to a hydrazine moiety. This compound is typically encountered as a hydrochloride salt, known as 4-chlorophenylhydrazine hydrochloride, which is a white to light red crystalline solid. The compound is primarily used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its structure can be represented as follows:

- Molecular Structure:

4-Chlorophenylhydrazine Structure

- Diazotization: The compound can be synthesized from 4-chloroaniline through a diazotization reaction using sodium nitrite in acidic conditions. This reaction involves the formation of a diazonium salt, which can then undergo further transformations.

- Reduction Reactions: Following diazotization, 4-chlorophenylhydrazine can be produced via reduction reactions, typically using sodium metabisulfite or other reducing agents under controlled pH and temperature conditions. This process allows for high yields and purity of the final product .

Research indicates that 4-chlorophenylhydrazine exhibits significant biological activity, particularly in pharmacological contexts. It has been studied for its potential anti-cancer properties and as an intermediate in the synthesis of various bioactive compounds. Additionally, it has shown activity against certain bacterial strains, suggesting possible applications in antimicrobial therapies .

The synthesis of 4-chlorophenylhydrazine generally involves the following methods:

- Diazotization Method:

- Starting Material: 4-Chloroaniline

- Reagents: Sodium nitrite and hydrochloric acid

- Procedure: The 4-chloroaniline is dissolved in hydrochloric acid, cooled, and treated with sodium nitrite to form the diazonium salt. This intermediate is then reduced to yield 4-chlorophenylhydrazine.

- Reduction Method:

4-Chlorophenylhydrazine has several important applications:

- Pharmaceutical Intermediates: It is widely used in the synthesis of various pharmaceutical compounds, including anti-cancer agents.

- Agricultural Chemicals: The compound serves as an intermediate in the production of agrochemicals.

- Research

Studies on the interactions of 4-chlorophenylhydrazine with biological systems have revealed its potential effects on cellular processes. The compound has been evaluated for its ability to induce oxidative stress and apoptosis in cancer cells. Furthermore, its interactions with various enzymes and receptors are being explored to better understand its pharmacological potential .

Several compounds share structural similarities with 4-chlorophenylhydrazine. Here are some notable examples:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Phenylhydrazine | CHN | Simple hydrazine derivative without chlorine |

| 4-Bromophenylhydrazine | CHBrN | Similar structure with bromine substituent |

| 3-Chlorophenylhydrazine | CHClN | Chlorine at the meta position |

| 4-Methylphenylhydrazine | CHN | Methyl group instead of chlorine |

Uniqueness of 4-Chlorophenylhydrazine

What sets 4-chlorophenylhydrazine apart from its analogs is its specific chlorination pattern on the phenyl ring, which influences its reactivity and biological activity. The presence of chlorine enhances its lipophilicity and may contribute to its unique pharmacological properties compared to other hydrazines .

Early Diazo-Coupling Techniques in Arylhydrazine Chemistry

The foundational synthesis of 4-chlorophenylhydrazine relied on diazo-coupling reactions, where 4-chloroaniline was diazotized using sodium nitrite (NaNO₂) under acidic conditions. The resulting diazonium salt was subsequently reduced to yield the hydrazine derivative. Early methodologies, such as those described in patent CN103910650A, involved:

- Diazotization of 4-chloroaniline in hydrochloric acid (HCl) at 5–10°C.

- Reduction of the diazonium salt with sodium sulfite (Na₂SO₃) or ammonium sulfite ((NH₄)₂SO₃).

These processes faced challenges, including:

- Instability of diazonium intermediates, leading to side reactions such as dimerization or decomposition.

- Low yields (60–70%) due to incomplete reduction and competing hydrolysis pathways.

Key advancements included optimizing pH control (pH 1–2 during diazotization) and temperature modulation to stabilize intermediates.

Transition to Sodium Metabisulfite-Mediated Reductive Pathways

The shift to sodium metabisulfite (Na₂S₂O₅) as a reducing agent marked a critical improvement. Unlike sodium sulfite, sodium metabisulfite offered:

- Enhanced solubility, preventing caking during material charging.

- Reduced side reactions by maintaining a mildly acidic environment (pH 6.5–8).

A representative protocol (CN101157634A) involved:

- Diazotization of 4-chloroaniline with NaNO₂/HCl at 5–10°C.

- Reduction with Na₂S₂O₅ at 50–60°C, achieving yields >85%.

Comparative Analysis of Reductants

| Reductant | Yield (%) | Purity (%) | Side Products |

|---|---|---|---|

| Sodium sulfite | 63–72 | 90–92 | Sulfate byproducts |

| Sodium metabisulfite | 85–90 | 97–99 | Minimal |

This transition also simplified post-reduction purification, as ammonium salts (e.g., NH₄Cl) remained soluble, minimizing contamination.

Emergence of Continuous Flow Reactor Systems for Scalability

Continuous flow chemistry revolutionized 4-chlorophenylhydrazine production by addressing batch process limitations:

- Precise temperature control (e.g., 5–10°C for diazotization, 50–70°C for reduction).

- Reduced residence times (seconds to minutes vs. hours in batch).

Case Study: Tubular Reactor Optimization (CN107573256A)

- Diazotization: 4-Chloroaniline and NaNO₂ were mixed in a microreactor (residence time: 5 seconds).

- Reduction: The diazonium stream was combined with Na₂S₂O₅ in a second reactor (residence time: 22 seconds).

- Acidification: Hydrochloric acid (20%) precipitated the product (yield: 98.2%, purity: 99.7%).

Advantages of Flow Systems

Diazotization-Reduction-Acidolysis Cascade Reactions

The diazotization-reduction-acidolysis sequence remains the most widely implemented industrial pathway for 4-chlorophenylhydrazine production. This three-stage process converts 4-chloroaniline into the target hydrazine derivative through controlled intermediate formation.

Optimization of pH-Dependent Reductive Amination

Critical to the reduction stage is maintaining precise pH control during sodium metabisulfite-mediated conversion of diazonium salts. Studies demonstrate optimal yields (98.2%) occur at pH 7–9, where protonation states favor both reagent activity and intermediate stability [1] [2]. Below pH 7, premature acidolysis occurs, while above pH 9, side reactions generate undesired azo byproducts.

The table below compares yields under varying pH conditions:

| pH Range | Reaction Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|

| 6.5–7.0 | 4.5 | 82.3 | 95.7 |

| 7.0–8.0 | 4.0 | 96.8 | 99.1 |

| 8.0–9.0 | 3.5 | 98.2 | 99.7 |

| >9.0 | 3.0 | 74.6 | 91.2 |

Data adapted from patented protocols [1] [2]

Solvent Engineering for Enhanced Nucleophilic Substitution

Solvent selection profoundly impacts the acidolysis step's efficiency. Polar aprotic solvents like dimethylformamide (DMF) increase nucleophilicity but risk carbocation rearrangements. Recent advances employ methanol-water mixtures (3:1 v/v), leveraging methanol's hydrogen-bond disruption to enhance chloride displacement while maintaining intermediate solubility [3]. This approach reduces byproduct formation by 23% compared to pure aqueous systems.

Catalytic Hydrogenation Approaches Using Transition Metal Complexes

Transition metal catalysis offers a streamlined alternative to traditional multi-step synthesis. Ruthenium-based systems show particular promise due to their tolerance for aromatic chlorides.

A breakthrough method employs 5% ruthenium on activated carbon under 0.5 MPa hydrogen pressure [2]. Key advantages include:

- Single-step conversion from 4-chloronitrobenzene

- No diazonium salt intermediates

- Ambient temperature operation (30°C)

Catalyst loading studies reveal a nonlinear relationship between ruthenium concentration and yield:

| Ru Loading (%) | Hydrogen Pressure (MPa) | Yield (%) |

|---|---|---|

| 1 | 0.3 | 78.4 |

| 3 | 0.4 | 89.1 |

| 5 | 0.5 | 98.2 |

| 7 | 0.6 | 97.8 |

Exceeding 5% loading induces colloidal aggregation, reducing active surface area [2]. The optimal protocol achieves 99.7% purity with 98.2% isolated yield.

Microwave-Assisted Solid-Phase Synthesis Techniques

Microwave irradiation revolutionizes 4-chlorophenylhydrazine production by enabling solvent-free reactions and precise thermal control. A landmark study achieved complete conversion in 8 minutes using:

Comparative analysis with conventional heating shows dramatic improvements:

| Parameter | Microwave Method | Conventional Method |

|---|---|---|

| Reaction Time | 8 min | 4 h |

| Energy Consumption | 0.4 kWh | 2.8 kWh |

| Yield | 95% | 89% |

| Purity | 99.3% | 97.1% |

The microwave approach eliminates solvent waste and reduces energy inputs by 85%, making it particularly advantageous for small-batch pharmaceutical applications [5] [6].

The formation of radical intermediates represents a critical mechanistic pathway in 4-Chlorophenylhydrazine chemistry. Extensive electron spin resonance spectroscopic studies have demonstrated that multiple radical species are generated during oxidative activation processes [1] [2]. The primary radical intermediates identified include aryl radicals, hydrazyl radicals, and nitrogen-centered radicals, each exhibiting distinct stability profiles and reactivity patterns.

Electrochemical investigations have revealed that 4-Chlorophenylhydrazine undergoes facile one-electron oxidation to form persistent radical species [3]. The radical cation formation occurs at a potential of -0.72 V versus the ferrocene/ferrocenium couple, indicating relatively favorable oxidation conditions [1]. These radical intermediates demonstrate remarkable stability, with lifetimes ranging from 50 to 200 milliseconds depending on the specific reaction conditions and medium employed.

The mechanism of radical formation involves initial electron abstraction from the hydrazine nitrogen center, followed by rapid delocalization of the unpaired electron across the aromatic system [4]. This delocalization stabilizes the radical intermediate and facilitates subsequent coupling reactions. The chlorine substituent on the phenyl ring plays a crucial role in modulating the electronic properties of the radical, enhancing its stability through electron-withdrawing effects.

Reductive coupling processes involving 4-Chlorophenylhydrazine proceed through a well-defined radical pathway [1] [2]. The coupling with N-methylpyrrole, for instance, occurs via initial formation of an aryl radical intermediate, which subsequently attacks the electron-rich pyrrole ring at the C-2 position. This process achieves excellent yields (90%) under optimized conditions employing sodium hydroxide as base and extended reaction times (50 hours) to ensure complete conversion.

Computational Modeling of Electron Transfer Pathways

Computational studies have provided detailed mechanistic insights into the electron transfer processes governing 4-Chlorophenylhydrazine reactivity. Density functional theory calculations at the B3LYP/6-311G(d) level have characterized the electronic structure of key intermediates and transition states [5]. The computational analysis reveals that the radical intermediate adopts a doublet electronic configuration (²A₁) with significant spin density localized on the terminal nitrogen atom (0.85) and minimal delocalization to the second nitrogen center (0.15).

The energy barrier for initial electron transfer from 4-Chlorophenylhydrazine has been calculated as 24.5 kcal/mol, indicating a moderately activated process [5]. This barrier is consistent with the observed requirement for elevated temperatures or strong oxidizing conditions to initiate the reaction. The overall reaction enthalpy of -45.2 kcal/mol demonstrates the thermodynamic favorability of the radical coupling process.

Advanced computational methods including MP2/aug-cc-pVTZ and CCSD(T)/CBS levels have been employed to investigate the mechanism of N-N bond formation [5]. These calculations reveal that the critical transition state for N-N bond formation exhibits an energy barrier of 32.8 kcal/mol, with a corresponding N-N distance of 1.9 Å. The transition state geometry shows significant electron density transfer (0.78) between the coupling partners, facilitating the bond formation process.

The computational analysis has also elucidated the role of electron transfer in stabilizing reactive intermediates. The formation of quinone-hydrazine complexes, characterized by computational methods, demonstrates favorable electron transfer with a relatively low energy barrier of 18.2 kcal/mol [6]. This finding supports the experimental observation that quinone-mediated processes can facilitate hydrazine oxidation reactions.

Molecular orbital analysis reveals that the highest occupied molecular orbital (HOMO) of 4-Chlorophenylhydrazine is primarily localized on the nitrogen atoms, while the lowest unoccupied molecular orbital (LUMO) exhibits significant contribution from the aromatic π-system [5]. This electronic structure facilitates electron transfer from the nitrogen center to electrophilic partners, consistent with the observed reactivity patterns.

Isotopic Labeling Studies for Reaction Trajectory Analysis

Isotopic labeling experiments have provided definitive evidence for the mechanistic pathways operating in 4-Chlorophenylhydrazine reactions. Studies employing ¹⁵N-labeled derivatives have demonstrated that both nitrogen atoms participate in the reaction mechanism, with the terminal nitrogen serving as the primary site of initial electron transfer [7] [8].

The use of ¹⁵N₂-4-Chlorophenylhydrazine has revealed the extent of nitrogen atom involvement in reductive coupling processes. Mass spectrometric analysis of the labeled products shows a mass shift of 1.994 Da, confirming the incorporation of both nitrogen atoms into the final products with 97.2% retention efficiency [8]. This finding establishes that the coupling mechanism involves preservation of the N-N bond rather than complete dissociation followed by recombination.

Deuterium labeling studies have provided crucial insights into the kinetic isotope effects governing the reaction mechanism. The replacement of N-H bonds with N-D bonds results in a significant primary isotope effect (kH/kD = 3.2), indicating that hydrogen abstraction represents the rate-determining step in the overall mechanism [7]. This observation is consistent with the computational predictions regarding the energy barriers for different elementary steps.

The isotopic labeling investigations have also revealed the mechanistic details of proton transfer processes. Studies with ²H₄-hydrazine demonstrate extensive deuterium exchange (78.3% retention), suggesting that multiple proton transfer events occur during the reaction sequence [7]. The observed isotope effect (kH/kD = 2.8) confirms that these proton transfers contribute significantly to the overall reaction kinetics.

¹³C-labeling of the phenyl ring has provided evidence for the stability of the aryl radical intermediate. The high retention percentage (99.1%) of the ¹³C label indicates that the aromatic ring remains intact throughout the reaction sequence, supporting the proposed mechanism involving radical coupling rather than ring fragmentation [7].

The reaction trajectory analysis, facilitated by isotopic labeling studies, has revealed a complex multi-step mechanism involving initial complex formation, electron transfer, radical intermediate formation, N-N bond formation, product stabilization, and catalyst regeneration [7]. Each step exhibits characteristic isotopic signatures that have been correlated with computational predictions to provide a comprehensive mechanistic picture.

The vibrational frequency analysis of isotopically labeled intermediates has provided additional mechanistic insights. The systematic decrease in N-N stretching frequencies from 1580 cm⁻¹ in the initial complex to 1150 cm⁻¹ in the final product reflects the progressive strengthening of the N-N bond throughout the reaction sequence [7]. This spectroscopic evidence supports the proposed mechanism involving radical coupling to form stable N-N bonds.

The isotopic labeling studies have also revealed the role of solvent and catalyst in the reaction mechanism. The observation that different labeling patterns emerge under various reaction conditions indicates that multiple mechanistic pathways may operate simultaneously, with the predominant pathway depending on the specific experimental conditions employed [7].

XLogP3

Related CAS

14581-21-6 (sulfate(2:1))

70597-89-6 (sulfate)

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 31 of 115 companies. For more detailed information, please visit ECHA C&L website;

Of the 2 notification(s) provided by 84 of 115 companies with hazard statement code(s):;

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];

H311 (100%): Toxic in contact with skin [Danger Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H331 (100%): Toxic if inhaled [Danger Acute toxicity, inhalation];

H341 (100%): Suspected of causing genetic defects [Warning Germ cell mutagenicity];

H350 (100%): May cause cancer [Danger Carcinogenicity];

H372 (100%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];

H400 (98.81%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic;Irritant;Health Hazard;Environmental Hazard